molecular formula C14H14N4O5S B1207853 Sulfometuron CAS No. 74223-56-6

Sulfometuron

Cat. No.: B1207853
CAS No.: 74223-56-6
M. Wt: 350.35 g/mol
InChI Key: FZMKKCQHDROFNI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

This compound primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine .

Mode of Action

This compound interacts with its target, ALS, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to a halt in cell division and the synthesis of amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . By inhibiting ALS, this compound disrupts the first step in this pathway, leading to a deficiency of these essential amino acids .

Pharmacokinetics

The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by various factors. For instance, the sorption and desorption coefficients of this compound in soils were calculated by the Freundlich equation . The sorption of this compound varies among different soil groups, affecting its bioavailability .

Result of Action

The inhibition of ALS by this compound results in a halt in cell division and the synthesis of amino acids . This leads to the death of the targeted plants, making this compound an effective herbicide .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the sorption and desorption of this compound in soils can be affected by the physical-chemical attributes of the soil . Factors such as total organic carbon, cation exchange capacity, and pH can influence the mobility and bioavailability of this compound . Therefore, understanding these interactions can help optimize the use of this compound and minimize the risk of environmental contamination .

Safety and Hazards

The U.S. Environmental Protection Agency (EPA) classifies Sulfometuron as toxicity class III (low toxicity) with a signal word CAUTION . It has low to very low toxicity if individuals accidentally eat, touch, or inhale residues .

Future Directions

The environmental fate of herbicides like Sulfometuron in soils depends on the interactions between them . Multivariate analysis can support studies on herbicides’ behavior in the soil to interpret better the properties that affect herbicides’ mobility . This could lead to improved usage practices for individual species and site factors .

Biochemical Analysis

Biochemical Properties

Sulfometuron plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in target plants. This compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate. This interaction is highly specific and leads to the accumulation of toxic intermediates, ultimately causing plant death .

Cellular Effects

This compound affects various types of cells and cellular processes, primarily in plants. It inhibits cell division and elongation by disrupting the synthesis of essential amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Inhibition of ALS by this compound leads to a cascade of cellular events, including the downregulation of genes involved in amino acid biosynthesis and the upregulation of stress response genes. This results in impaired cell function and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS by this compound is competitive, meaning that the herbicide competes with the natural substrate (pyruvate) for binding to the enzyme. This competitive inhibition results in the accumulation of toxic intermediates, which disrupt cellular processes and lead to plant death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by environmental factors such as temperature, pH, and microbial activity. Studies have shown that this compound remains stable under neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. Long-term exposure to this compound can lead to the development of resistance in target plant populations, necessitating higher doses for effective control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the threshold for toxic effects varies among different animal species, with some species being more sensitive to this compound than others. High doses of this compound can also lead to oxidative stress and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. In plants, this compound is metabolized by hydroxylation, demethylation, and conjugation with glutathione. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. The metabolites of this compound are generally less toxic than the parent compound and are excreted from the plant cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots via the xylem. Within the plant cells, this compound can bind to transport proteins and be sequestered in vacuoles or other cellular compartments. The distribution of this compound within the plant is influenced by factors such as plant species, growth stage, and environmental conditions .

Subcellular Localization

The subcellular localization of this compound is primarily in the chloroplasts, where acetolactate synthase is located. This compound can also be found in other cellular compartments such as the cytoplasm and vacuoles. The localization of this compound within the chloroplasts is facilitated by targeting signals that direct the herbicide to the site of action. Post-translational modifications of this compound can also influence its localization and activity within the plant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfometuron can be synthesized through a multi-step process involving the reaction of 4,6-dimethyl-2-pyrimidinamine with methyl 2-chlorosulfonylbenzoate. The reaction typically occurs under controlled conditions with specific reagents and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) for purification. The process involves the use of reversed-phase columns and a mobile phase consisting of water and acetonitrile, adjusted to a specific pH with phosphoric acid . This method ensures the production of this compound with consistent quality and efficacy.

Chemical Reactions Analysis

Types of Reactions

Sulfometuron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMKKCQHDROFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225213
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74223-56-6
Record name Sulfometuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74223-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfometuron [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULFOMETURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.0 g of N-[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-2-methoxycarbonylbenzenesulfonamide and 11 ml. of 50% aqueous sodium hydroxide was warmed on a steam bath with shaking; 40 ml. of water was added and heating and shaking continued during the next half hour. The resulting solution was then filtered and the filtrate acidified with hydrochloric acid to pH 2 to yield a precipitate which was isolated by filtration to yield the title compound, 0.7 g melting at 160° with decomposition. The nuclear magnetic resonance spectrum showed resonance peaks for the methyl substituents on the pyrimidine ring at 2.66 ppm and the ring hydrogens at 7.2 to 8.4 ppm. The disappearance of the resonance peak at 4.0 ppm confirmed the conversion of the methyl ester to the carboxy group.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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